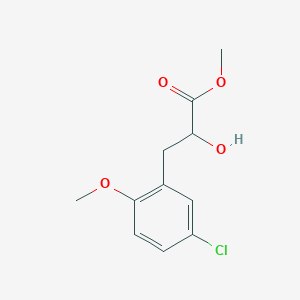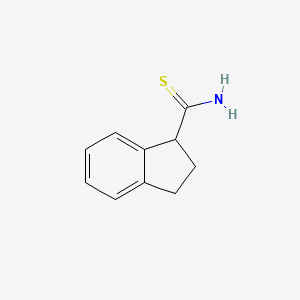
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C17H19BrN2O2 and a molecular weight of 363.2490 . This compound is characterized by the presence of a tert-butyl group, a bromoquinoline moiety, and an azetidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 7-bromoquinoline with tert-butyl 3-azetidine-1-carboxylate under specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoquinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cellular processes. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The presence of the bromoquinoline moiety in this compound makes it unique and may contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H19BrN2O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H19BrN2O2/c1-17(2,3)22-16(21)20-9-12(10-20)14-7-5-11-4-6-13(18)8-15(11)19-14/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
SWJBWYFBWBPIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)

![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)



